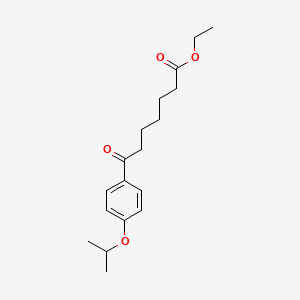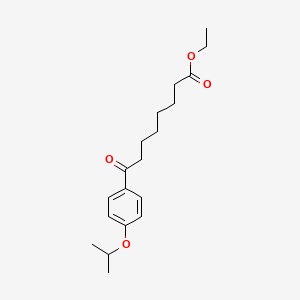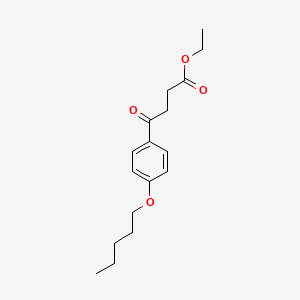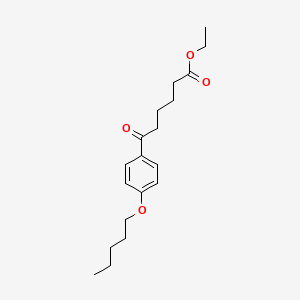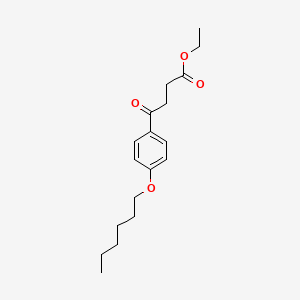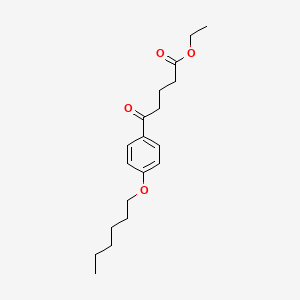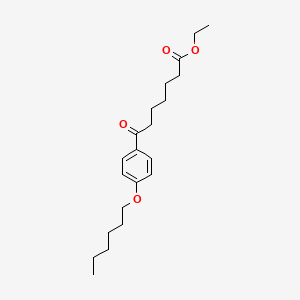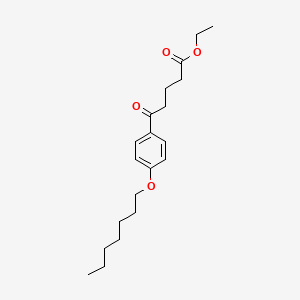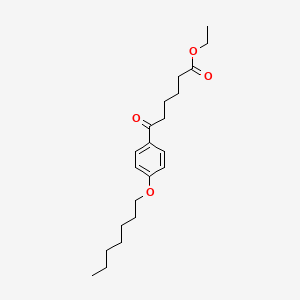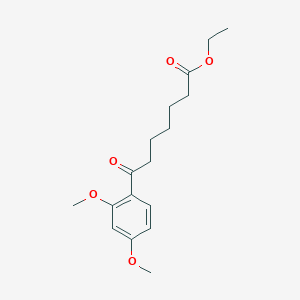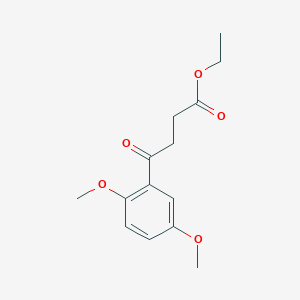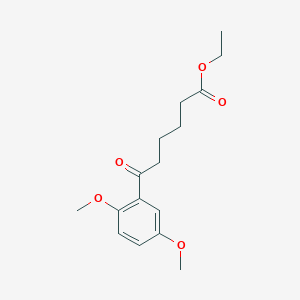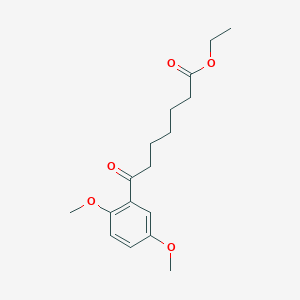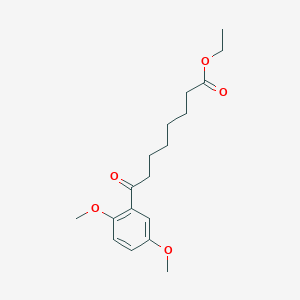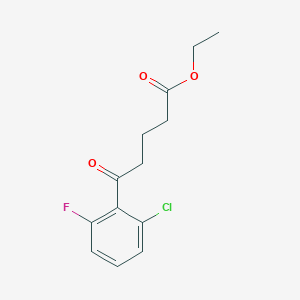
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate” is likely an organic compound containing a chloro-fluoro phenyl group and an ethyl oxovalerate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The preparation of similar compounds like ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involves specific synthesis techniques. For instance, a process involving the masking of double bonds through reduction, regiosselective deprotonation, and methylation, followed by regeneration of the double bond via selenation, oxidation, and syn-elimination is employed (Kiely, 1991).
Chemical Derivative Synthesis : Synthesis of chemical derivatives from compounds like Ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate is an integral part of creating new molecules for various applications. This process includes condensation, treatment with various reagents, and intramolecular cyclization, leading to the formation of compounds with potential biological activities (Dawood et al., 2011).
Novel Synthesis Methods : New and convenient synthesis methods for derivatives, such as 4-hydroxycinnoline-3-carboxylate, involve reactions of similar compounds with specific reagents. This method is vital for the creation of novel molecules with unique properties (Miyamoto & Matsumoto, 1988).
Biological and Pharmacological Research
Cytotoxic Activities : Compounds like ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate are investigated for their cytotoxic activity against cancer cell lines, demonstrating the potential of these compounds in cancer research (Riadi et al., 2021).
Synthesis of Herbicides : The synthesis of herbicides like carfentrazone-ethyl, which involves a new and improved method starting from related compounds, showcases the application in agricultural chemistry (Fan et al., 2015).
Analytical Chemistry Applications
High-Performance Liquid Chromatography : The determination of compounds like Ethyl loflazepate in human plasma using high-performance liquid chromatography (HPLC) exemplifies the use of ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate derivatives in analytical chemistry (Kintz et al., 1988).
Crystal Structure Analysis : Synthesized compounds like Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate are analyzed using X-ray structure analysis to understand their crystal structures. This aids in understanding the molecular interactions and properties of these compounds (Kumar et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(2-chloro-6-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIILWUKPDWFGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

